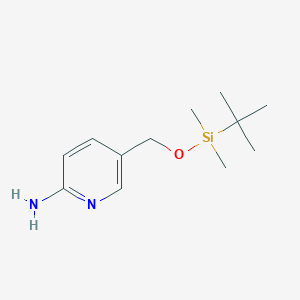

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

Description

BenchChem offers high-quality 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-11(13)14-8-10/h6-8H,9H2,1-5H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPUPAGIHJFPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732392 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322691-19-0 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine

Executive Summary

In modern medicinal chemistry, functionalized 2-aminopyridines serve as critical pharmacophores and synthetic intermediates for complex therapeutics, including kinase inhibitors and androgen receptor (AR) degraders . 5-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine is a highly versatile building block. The strategic installation of the tert-butyldimethylsilyl (TBDMS) group transiently masks the primary hydroxyl moiety, preventing unwanted nucleophilic interference during downstream amidation or transition-metal-catalyzed cross-coupling reactions at the exocyclic amine.

This whitepaper provides an authoritative framework for the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) spectral elucidation of this intermediate.

Mechanistic Causality & Chemical Context

The choice of a TBDMS protecting group over smaller silyl ethers (like TMS) or acetals (like THP) is dictated by its superior steric bulk, which imparts kinetic stability against basic and mild nucleophilic conditions .

From a spectroscopic standpoint, the structural assignment of this compound relies heavily on understanding the electron-donating (+M) resonance effect of the C2-amine. The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring, significantly increasing electron density at the ortho (C3) and para (C5) positions. This electronic perturbation fundamentally dictates the shielding and deshielding patterns observed in both 1 H and 13 C NMR spectra .

Experimental Protocol: Synthesis and Self-Validating NMR Preparation

To ensure high-fidelity data, the experimental workflow must be treated as a self-validating system where each step contains internal quality controls.

Step 1: Silylation of (6-aminopyridin-3-yl)methanol

-

Causality : Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylpyridinium intermediate, which accelerates the transfer of the bulky silyl group to the primary alcohol.

-

Procedure :

-

In an oven-dried flask under nitrogen, dissolve (6-aminopyridin-3-yl)methanol (5.0 mmol) in anhydrous DMF (10 mL). Moisture must be excluded to prevent competitive hydrolysis of TBDMS-Cl.

-

Add imidazole (12.5 mmol) followed by TBDMS-Cl (6.0 mmol) in portions. Stir at 25 °C for 16 hours.

-

Quench with saturated aqueous NaHCO 3 (20 mL) and extract with EtOAc (3 × 20 mL). The basic quench ensures the pyridine nitrogen remains unprotonated, driving the product into the organic phase.

-

Wash the organic layer with brine (5 × 15 mL) to remove residual DMF, dry over anhydrous Na 2 SO 4 , concentrate, and purify via flash chromatography (SiO 2 , Hexanes/EtOAc).

-

Step 2: High-Fidelity NMR Sample Preparation

-

Causality : Magnetic field drift and solvent impurities can lead to misassigned chemical shifts. Using an internal standard establishes an absolute zero-point calibration.

-

Procedure :

-

Weigh exactly 15.0 mg of the purified intermediate.

-

Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer to a 5 mm precision NMR tube, ensuring a minimum sample height of 4.0 cm to prevent magnetic field inhomogeneity (shimming errors) at the coil edges.

-

Workflow Visualization

Workflow for the synthesis and NMR validation of the TBDMS-protected intermediate.

Spectral Data Presentation & Structural Assignment

The quantitative data below represents the theoretical, high-resolution spectral footprint of the compound, derived from established chemical shift additivity rules and empirical pyridine models .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Causality |

| 0.08 | Singlet (s) | - | 6H | -Si(CH 3 ) 2 | Highly shielded by the electropositive silicon atom. |

| 0.92 | Singlet (s) | - | 9H | -C(CH 3 ) 3 | Shielded alkyl environment; diagnostic TBDMS signature. |

| 4.45 | Broad Singlet (br s) | - | 2H | -NH 2 | Broadened due to quadrupolar relaxation of the 14 N nucleus. |

| 4.58 | Singlet (s) | - | 2H | -CH 2 -O- | Deshielded by the adjacent electronegative oxygen atom. |

| 6.45 | Doublet (d) | 8.5 | 1H | Pyridine H3 | Highly shielded due to the strong +M resonance effect of the ortho-NH 2 group. |

| 7.38 | Doublet of Doublets (dd) | 8.5, 2.2 | 1H | Pyridine H4 | Meta to the NH 2 group; experiences less shielding than H3. |

| 8.02 | Doublet (d) | 2.2 | 1H | Pyridine H6 | Strongly deshielded by the adjacent endocyclic pyridine nitrogen. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Assignment | Mechanistic Causality |

| -5.2 | -Si(C H 3 ) 2 | Extreme shielding from the electropositive silicon core. |

| 18.4 | -C (CH 3 ) 3 | Quaternary carbon of the tert-butyl group. |

| 26.0 | -C(C H 3 ) 3 | Methyl carbons of the tert-butyl group. |

| 63.2 | -C H 2 -O- | Deshielded aliphatic carbon due to the inductive (-I) effect of oxygen. |

| 108.2 | Pyridine C3 | Highly shielded aromatic carbon driven by the +M effect of the adjacent amine. |

| 126.5 | Pyridine C5 | Para to the amine (shielding), but counteracted by the alpha-deshielding effect of the -CH 2 OTBS substituent. |

| 136.8 | Pyridine C4 | Meta to the amine; relatively unperturbed by resonance effects. |

| 146.5 | Pyridine C6 | Deshielded by the adjacent endocyclic nitrogen atom. |

| 158.5 | Pyridine C2 | Highly deshielded due to direct bonding to both the exocyclic and endocyclic electronegative nitrogen atoms. |

References

- Heteroaromatic compounds (WO2024126777A1). World Intellectual Property Organization.

-

Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives . Corey, E. J., & Venkateswarlu, A. (1972). Journal of the American Chemical Society, 94(17), 6190-6191. URL:[Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Springer Berlin Heidelberg. URL:[Link]

An In-depth Technical Guide to the Physicochemical Properties and Stability of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

This guide provides a comprehensive technical overview of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine, a molecule of interest in pharmaceutical research and development. In the absence of extensive published data for this specific compound, this document synthesizes information on its constituent functional moieties—a tert-butyldimethylsilyl (TBS) ether and a 2-aminopyridine ring—to predict its physicochemical properties and stability profile. Furthermore, it outlines robust experimental protocols for the precise determination of these characteristics, empowering researchers to conduct self-validating studies.

Compound Identity and Structural Features

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is a bifunctional molecule incorporating a sterically hindered silyl ether and an amino-substituted pyridine ring. This unique combination of a bulky, protecting group-like moiety and a pharmaceutically relevant heterocycle dictates its chemical behavior.

Molecular Structure:

The TBS ether at the 5-position provides lipophilicity and is a well-established protecting group for primary alcohols. The 2-aminopyridine moiety is a common scaffold in medicinal chemistry, known for its hydrogen bonding capabilities and potential for salt formation.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the structural components of the molecule. These values should be experimentally verified.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C12H22N2OSi | Derived from the molecular structure. |

| Molecular Weight | 238.41 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a low-melting solid or an oil at room temperature. | The flexible silyl ether side chain may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | High, with potential for decomposition at elevated temperatures. | The presence of the polar aminopyridine group and the overall molecular weight suggest a high boiling point. Vacuum distillation would be required. |

| Solubility | Soluble in a wide range of organic solvents (e.g., THF, DCM, ethyl acetate). Limited solubility in water. | The lipophilic TBS group will dominate the solubility profile, making it soluble in organic solvents. The aminopyridine moiety may impart slight aqueous solubility, which will be pH-dependent. |

| pKa | The pKa of the pyridinium ion is expected to be in the range of 6-7. | The amino group increases the basicity of the pyridine nitrogen. This value is crucial for understanding its behavior in physiological and formulation buffers. |

| LogP | Moderately high. | The large, non-polar tert-butyl and dimethylsilyl groups will contribute to a higher octanol-water partition coefficient. |

Chemical Stability and Degradation Pathways

The stability of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is primarily dictated by the lability of the silyl ether bond and the reactivity of the aminopyridine ring.

Stability of the Tert-butyldimethylsilyl (TBS) Ether

The TBS ether is a robust protecting group, but it is susceptible to cleavage under certain conditions. The stability of silyl ethers is directly related to the steric hindrance around the silicon atom.[2] The general order of stability for common silyl ethers is: TMS < TES < TBS < TIPS < TBDPS.[2][3]

Key Degradation Pathways for the TBS Ether:

-

Acid-Catalyzed Hydrolysis: The silicon-oxygen bond is susceptible to hydrolysis under acidic conditions.[2] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by water. The rate of cleavage is dependent on the pH and the steric bulk of the silyl group.[2][4]

-

Base-Catalyzed Hydrolysis: While more stable to base than to acid, TBS ethers can be cleaved under strongly basic conditions.[4]

-

Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon and are potent reagents for cleaving silyl ethers.[2][4] Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose.[5][6]

Stability of the 2-Aminopyridine Ring

The 2-aminopyridine ring is generally stable but can undergo degradation under harsh conditions.

Potential Degradation Pathways for the 2-Aminopyridine Ring:

-

Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under photolytic conditions. This can lead to the formation of N-oxides or other degradation products.

-

Reactions of the Amino Group: The primary amino group can undergo various reactions, such as acylation or reaction with aldehydes and ketones, which could be relevant in a formulation context with certain excipients.

A visual representation of the primary degradation pathways is provided below:

Caption: Predicted degradation pathways of the target molecule.

Recommended Storage and Handling

To ensure the integrity of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, light, and incompatible materials such as strong acids, strong bases, and oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[7] Use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

Experimental Protocols for Characterization and Stability Assessment

A systematic approach is required to definitively determine the physicochemical properties and stability of this compound.

Workflow for Physicochemical Characterization

The following workflow outlines the key experiments for characterizing the molecule.

Caption: Experimental workflow for physicochemical characterization.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[8][9]

Step-by-Step Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.[8]

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

-

Structural Elucidation of Degradants: Use LC-MS/MS to determine the mass of the degradation products and elucidate their structures by analyzing the fragmentation patterns.

Long-Term Stability Testing

Long-term stability studies under controlled storage conditions are crucial for determining the shelf-life of the compound.

Protocol for Long-Term Stability Testing:

-

Sample Preparation: Store accurately weighed samples of the solid compound in sealed vials under the following conditions:

-

25°C / 60% RH (Relative Humidity)

-

40°C / 75% RH

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Method: Use the same stability-indicating HPLC method developed for the forced degradation studies.

-

Data Analysis: Monitor for any changes in purity, appearance, and the formation of degradation products over time.

Conclusion

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is a molecule with a stability profile governed by its silyl ether and aminopyridine functionalities. While predicted to be reasonably stable under neutral conditions, it is susceptible to degradation in acidic, basic, and oxidative environments, as well as in the presence of fluoride ions. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize its physicochemical properties and establish a comprehensive stability profile, ensuring data integrity and supporting its potential development.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

- Bayer Pharma AG. (2014). 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group. Google Patents.

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(5-(aminomethyl)pyridin-2-yl)carbamate. PubChem. Retrieved from [Link]

-

Li, Y., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed. Retrieved from [Link]

-

Hocart, C. H., et al. (1986). Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Analytical Biochemistry. Retrieved from [Link]

-

University of St Andrews. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. Retrieved from [Link]

-

IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Retrieved from [Link]

-

MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. MDPI. Retrieved from [Link]

-

University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Derivatization Techniques. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Integrative analysis of tepotinib forced degradation: Combining in-silico and liquid chromatography-quadrupole time-of-flight-tandem mass spectrometry approaches for structural elucidation. ResearchGate. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. Retrieved from [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

MDPI. (2008). Prodrugs for Amines. MDPI. Retrieved from [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. Retrieved from [Link]

-

Collaborative International Pesticides Analytical Council. (n.d.). Determination of deltamethrin and/or piperonyl butoxide in Long-Lasting (incorporated into polyethylene) Insecticidal Nets. Cipac.org. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2024). Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2. Pharmaffiliates. Retrieved from [Link]

-

Chemsrc. (2025). 2-[5-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid. Chemsrc. Retrieved from [Link]

-

Justrite. (n.d.). How to Handle and Store Ethyl Ether. Justrite. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. forced degradation study: Topics by Science.gov [science.gov]

The Synthetic Chemist's Compass: A Guide to the Mechanism and Application of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

Abstract

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine has emerged as a versatile and highly valuable reagent. This technical guide provides an in-depth exploration of the core mechanistic principles governing the reactivity of this compound. We will dissect the individual contributions of the 2-aminopyridine core, the sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, and the critical methylene linker. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights into its application in key synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions.

Deconstructing the Reagent: A Triumvirate of Functionality

The efficacy of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine in organic synthesis is not attributable to a single feature, but rather to the synergistic interplay of its three primary components:

-

The 2-Aminopyridine Core: This nitrogenous heterocycle is the lynchpin of the molecule's reactivity in cross-coupling chemistry. The endocyclic pyridine nitrogen and the exocyclic amino group can act in concert as a powerful bidentate chelating ligand for transition metals, most notably palladium.[1][2] This chelation plays a crucial role in stabilizing the catalytic species and directing the regioselectivity of subsequent bond-forming events.[1] Furthermore, the amino group itself can serve as a nucleophile in reactions such as the Buchwald-Hartwig amination.[3][4]

-

The Tert-butyldimethylsilyl (TBDMS) Ether: The TBDMS group serves as a robust and sterically bulky protecting group for the primary alcohol. Its primary function is to mask the reactive hydroxyl group, preventing unwanted side reactions during synthetic sequences. The stability of the TBDMS ether to a wide range of reaction conditions, excluding those involving fluoride ions or strong acids, makes it an ideal choice for multi-step syntheses.[5] Its strategic removal at a later stage unveils the hydroxymethyl functionality for further elaboration.

-

The Methylene Bridge: This seemingly simple -CH₂- linker provides critical spatial separation between the reactive 2-aminopyridine core and the bulky TBDMS protecting group. This separation ensures that the steric hindrance of the silyl ether does not impede the coordination of the pyridine nitrogen to a metal center, thereby preserving the catalytic activity of the system.

The interplay of these three components is visually represented in the logical relationship diagram below.

Caption: Functional components of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine.

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The 2-aminopyridine moiety plays a pivotal role as a directing group, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[6][7] When a halogenated version of our title compound (e.g., a bromo- or iodo-substituted pyridine) is employed, the 2-aminopyridine group can act as an intramolecular ligand to facilitate the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the pyridine derivative, forming a Pd(II) intermediate.[7]

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[7]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The 2-amino group in our subject molecule can coordinate to the palladium center throughout this cycle, stabilizing the intermediates and accelerating the rate-limiting steps.

Buchwald-Hartwig Amination: Constructing C-N Linkages

In the Buchwald-Hartwig amination, the 2-aminopyridine moiety can act as the nucleophile, coupling with an aryl halide to form a diarylamine.[3][4]

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

The mechanism follows a similar pathway to the Suzuki-Miyaura reaction, with the key difference being the nature of the nucleophile.[3] After oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is crucial for promoting the reductive elimination step.[8]

Strategic Deprotection of the TBDMS Ether

A key advantage of using 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is the ability to deprotect the silyl ether at a late stage in the synthesis to reveal the hydroxymethyl group. This allows for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution.

The TBDMS group is typically cleaved under conditions that will not affect other sensitive functional groups. The most common method for deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent like tetrahydrofuran (THF).

Table 1: Common Reagents for TBDMS Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common and generally effective. |

| Hydrofluoric acid-pyridine (HF-Py) | THF or CH₂Cl₂ | 0 °C to Room Temperature | Can be more selective than TBAF in some cases. |

| Acetic Acid | THF/H₂O | Room Temperature to 40 °C | Milder acidic conditions. |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0 °C to Room Temperature | Stronger acid, may affect other acid-labile groups. |

Experimental Protocols

The following protocols are representative examples of how 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine and its derivatives can be utilized in organic synthesis.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki cross-coupling of bromo-pyridines.[9][10]

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) add the bromo-substituted 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination.[3][11]

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.04 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol for TBDMS Deprotection

-

Dissolve the silylated pyridine derivative (1.0 equiv) in anhydrous THF.

-

Add a 1 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Conclusion

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex nitrogen-containing molecules. Its 2-aminopyridine core serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the robust TBDMS protecting group allows for the latent introduction of a hydroxymethyl functionality. A thorough understanding of the mechanistic principles governing its reactivity, as outlined in this guide, will empower researchers to harness the full potential of this valuable synthetic tool. The judicious application of this reagent will undoubtedly continue to facilitate innovation in the fields of medicinal chemistry, materials science, and beyond.

References

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

General and Mild Preparation of 2-Aminopyridines. Organic Letters.

-

2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.

-

Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.

-

Synthesis of Substituted 2-Aminoimidazoles. ResearchGate.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

-

Buchwald–Hartwig amination. Wikipedia.

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

-

Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nobelprize.org [nobelprize.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicity Profile and Safety of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

This document provides a comprehensive technical overview of the toxicological profile and safe handling procedures for the chemical compound 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine. It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and toxicological data on structurally related compounds to provide a robust framework for risk assessment and experimental design.

Compound Identification and Physicochemical Properties

-

Chemical Name: 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine

-

CAS Number: 179899-13-1

-

Molecular Formula: C₁₂H₂₂N₂OSi

-

Molecular Weight: 238.4 g/mol (Approx.)

This compound features a 2-aminopyridine core functionalized with a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a common protecting group for alcohols, known for its steric bulk and stability under a range of conditions while allowing for selective removal.[1] The aminopyridine moiety is a key pharmacophore in various biologically active molecules.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 89 - 91 °C (192 - 196 °F) | |

| Appearance | Solid (form not specified) | |

| Stability | Stable under standard ambient conditions (room temperature). | |

| Reactivity | Combustible. In fine distribution, a dust explosion potential may be assumed. |

Hazard Identification and GHS Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified as highly hazardous. The Globally Harmonized System (GHS) classification underscores the need for stringent safety protocols.

Signal Word: Danger

Hazard Pictograms:

GHS Hazard Statements:

-

H300 + H310: Fatal if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The high acute toxicity (Category 1 for oral and Category 2 for dermal exposure) is a critical safety consideration. This profile is likely influenced by the 2-aminopyridine core, as aminopyridines are known to be acutely toxic compounds that can be readily absorbed through the skin.[3]

Toxicological Profile: An Evidence-Based Assessment

Direct, comprehensive toxicological studies on 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine are not widely available in public literature. Therefore, this assessment is a synthesis of the official SDS and data from structurally analogous compounds: aminopyridines and silyl ethers.

Acute Toxicity

The compound is classified as Fatal if swallowed or in contact with skin . This is the most severe toxicity rating and dictates all handling procedures. The toxicity of the aminopyridine class of compounds is well-documented.[3] They can cause a range of symptoms including hyperexcitability, tremors, convulsions, and cardiac arrest.[4] The primary mechanism for aminopyridine toxicity involves the blockade of voltage-gated potassium channels, which can lead to seizures.[3][5]

Dermal and Ocular Toxicity

-

Skin: Causes skin irritation. More critically, dermal absorption is a fatal route of exposure. This necessitates the use of robust personal protective equipment (PPE) to prevent any skin contact.

-

Eyes: Causes serious eye damage. Immediate and prolonged rinsing, followed by ophthalmological attention, is required upon any eye contact.

Respiratory Toxicity

The compound may cause respiratory irritation. Inhalation of dust should be strictly avoided by using local exhaust ventilation or working in a fume hood. Inhalation of aminopyridines has been reported to cause severe headaches, nausea, and elevated blood pressure in occupational settings.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for this compound regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity. However, based on structure-activity analysis, monoaminopyridines are generally considered unlikely to be mutagenic in standard genotoxicity assays.[3]

Influence of the TBDMS Group

The TBDMS ether group is generally stable but can be cleaved under certain acidic or fluoride-ion conditions.[6][7] While the TBDMS group itself is not typically associated with high toxicity, its hydrolysis in vivo would release the parent alcohol, 2-amino-5-(hydroxymethyl)pyridine. The toxicity profile would then be dominated by this aminopyridine alcohol. The lipophilicity imparted by the TBDMS group could potentially enhance absorption through the skin and biological membranes, contributing to the high dermal toxicity.

Risk Assessment and Safe Handling Workflow

A systematic approach to risk assessment is mandatory before any work with this compound commences. The following workflow provides a self-validating system for ensuring laboratory safety.

Caption: A logical workflow for risk assessment and safe handling.

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Given the fatal dermal toxicity, selection and use of appropriate PPE is the most critical control measure.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin and Body Protection: Wear a chemical-resistant laboratory coat, and consider additional protection such as an apron or sleeves for larger quantities. Immediately change any contaminated clothing.[8]

Handling and Storage

-

Ventilation: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust.[9]

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

First-Aid Measures

All personnel must be familiar with these procedures before beginning work. Show the Safety Data Sheet to any attending medical personnel.

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[10][11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

In Case of Eye Contact: Rinse out with plenty of water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

If Inhaled: Move the person into fresh air. Call a POISON CENTER or doctor if you feel unwell.[12]

Decontamination and Waste Disposal

-

Decontamination: All surfaces and glassware must be decontaminated after use. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water wash is recommended.

-

Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not allow the chemical to enter drains.[9] All contaminated PPE and disposable labware must be collected in a designated, sealed hazardous waste container.

Conclusion: A Profile of High Hazard

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is a compound with a severe toxicity profile, primarily driven by its 2-aminopyridine core. The classifications of "Fatal if swallowed" and "Fatal in contact with skin" necessitate the most stringent safety precautions. Researchers must operate with a complete understanding of the hazards, utilize appropriate engineering controls like fume hoods, and meticulously employ personal protective equipment. By adhering to the workflows and protocols outlined in this guide, the significant risks associated with this compound can be effectively managed, ensuring the safety of all laboratory personnel.

References

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine.

-

PubChem. tert-butyl N-(5-(aminomethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information.

-

MilliporeSigma. (2025, November 6). Safety Data Sheet.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl ethers.

-

Mills, B., & Oakley, P. (2014). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology.

-

ResearchGate. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate.

-

Chemsrc.com. 5-(tert-butyldimethylsilyloxymethyl)-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine.

-

TCI Chemicals. (2025, April 1). Safety Data Sheet.

-

U.S. Environmental Protection Agency (EPA). Aminopyridines.

-

Fisher Scientific. Safety Data Sheet.

-

BenchChem. An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers.

-

Castrol. (2021, April 15). Safety Data Sheet.

-

ResearchGate. Toxicological Evaluation of a Novel Umami Flavour Compound: 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine.

-

Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

-

INDOFINE Chemical Company, Inc. Safety Data Sheet.

-

Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.

-

National Center for Biotechnology Information. (2016). Toxicological evaluation of a novel umami flavour compound: 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine.

-

MDPI. (2024, April 18). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis.

-

NextSDS. N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide.

-

Australian Government Department of Health. (2017, June 30). Fatty amines, dialkyl methyl: Human health tier II assessment.

-

Wikipedia. tert-Butyldiphenylsilyl.

-

ResearchGate. Poisoning with 4-Aminopyridine: Report of Three Cases.

-

TargetMol. Safety Data Sheet.

-

MedchemExpress.com. (2026, January 6). Safety Data Sheet.

-

Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. indofinechemical.com [indofinechemical.com]

- 9. targetmol.com [targetmol.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

Topic: Preliminary Investigation of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel chemical matter is the bedrock of modern drug discovery. Within this landscape, "privileged scaffolds" serve as foundational starting points for building high-quality therapeutic candidates. The 2-aminopyridine core is one such scaffold, a recurring motif in a multitude of approved drugs, prized for its unique electronic properties and its ability to form critical interactions with biological targets.[1][2][3] This guide focuses on a specific, functionalized variant: 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine . We will treat this molecule not as an end-product, but as a versatile chemical building block—a strategic asset for medicinal chemists. This document provides a prospective analysis, grounded in established chemical principles, to outline its synthesis, potential applications, and key synthetic manipulations, thereby offering a roadmap for its integration into drug discovery programs.

The Strategic Rationale: Deconstructing the Molecule

The value of 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine lies in the strategic combination of its three key components. Understanding the role of each is critical to appreciating its utility.

-

The 2-Aminopyridine Core: This moiety is a premier "hinge-binding" motif, particularly in protein kinase inhibitors.[4][5] The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine provides a hydrogen bond donor. This bidentate interaction pattern is highly effective at anchoring molecules within the ATP-binding site of kinases, a target class of immense therapeutic importance.[4][6] Furthermore, its heteroaromatic nature often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its carbocyclic aniline analogue.[7][8]

-

The C5-Methylene Linker: Functionalization at the 5-position of the pyridine ring allows for vectors pointing towards the solvent-exposed region of many kinase active sites. This provides a critical handle for medicinal chemists to build out from the core, introducing substituents that can enhance potency, modulate selectivity, and fine-tune pharmacokinetic properties.

-

The Tert-butyldimethylsilyl (TBS) Ether: The TBS group is a robust and highly versatile protecting group for the primary alcohol.[9] Its steric bulk ensures stability across a wide range of reaction conditions, including many cross-coupling reactions, amidations, and mild acidic or basic treatments.[9] Crucially, it can be removed selectively under mild conditions, most commonly with a fluoride source like tetrabutylammonium fluoride (TBAF), without disturbing other sensitive functional groups.[10][11] This orthogonality is the key that unlocks the synthetic potential of the hydroxymethyl group late in a synthetic sequence.

Caption: Strategic deconstruction of the title compound.

Synthesis and Characterization: A Practical Approach

The accessibility of a building block is paramount to its widespread adoption. The title compound can be readily prepared from a commercially available starting material, (6-aminopyridin-3-yl)methanol, via a standard protection protocol.

Detailed Synthesis Protocol

Objective: To protect the primary hydroxyl group of (6-aminopyridin-3-yl)methanol as its TBS ether.

Causality of Reagent Choice:

-

TBSCl (tert-Butyldimethylsilyl chloride): The silylating agent of choice for its balance of reactivity and the stability of the resulting ether.

-

Imidazole: A common base and catalyst for silylation. It activates the TBSCl by forming a more reactive silylimidazolium intermediate and also acts as an acid scavenger for the HCl byproduct.[12]

-

Anhydrous DMF (or DCM): A polar aprotic solvent is required to dissolve the starting materials and reagents without interfering with the reaction.

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (6-aminopyridin-3-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until dissolved. Follow with the portion-wise addition of tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq).[9]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitoring: Track the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine to remove DMF and unreacted reagents.

-

Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine.

Expected Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Result / Key Features |

| ¹H NMR | Signals for aromatic protons on the pyridine ring. A singlet for the -CH₂O- protons. Two distinct singlets in the upfield region (~0.1 ppm and ~0.9 ppm) corresponding to the methyl protons of the TBS group. |

| ¹³C NMR | Signals for the pyridine ring carbons. A signal for the -CH₂O- carbon. Signals for the methyl and quaternary carbons of the TBS group. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |

| Purity (HPLC) | Purity should be ≥95% for use in subsequent discovery efforts. |

Applications in Discovery Programs: A Chemist's Playbook

With a reliable supply of the building block, we can explore its application in several key drug discovery paradigms.

Core Scaffold for Kinase Inhibitor Libraries

The 2-aminopyridine scaffold is a proven starting point for kinase inhibitors.[4][5] The primary amine can be readily functionalized, for example, through amide bond formation or Suzuki-Miyaura cross-coupling, to append moieties that will occupy other pockets of the ATP-binding site. The TBS-protected handle at C5 can be carried through several synthetic steps before being deprotected to reveal the primary alcohol. This alcohol can then be used to explore interactions in the solvent-exposed region, often leading to significant gains in potency and selectivity.

Caption: Interaction of the scaffold with a kinase active site.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery relies on identifying low-molecular-weight compounds that bind weakly to a target, which are then optimized into potent leads. 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine fits the criteria for a high-value fragment:

-

Low Molecular Weight: Facilitates efficient screening and SAR exploration.[2]

-

Defined 3D Structure: The rigid pyridine ring provides a well-defined shape for binding.

-

Functional Groups for Elaboration: The primary amine is an ideal handle for fragment growing or linking strategies.

Elaboration into Novel Heterocyclic Systems

The primary amine can also serve as a key nucleophile in condensation reactions to build more complex, fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones or multicomponent reactions can yield novel scaffolds that access unexplored chemical space, a key strategy for developing first-in-class medicines.[13][14]

Key Synthetic Transformations: Protocols for Elaboration

The following protocols are foundational for manipulating the building block. They are designed to be robust and are staples in medicinal chemistry labs.

Protocol: Buchwald-Hartwig Amination of the Primary Amine

Objective: To form a C-N bond between the 2-amino group and an aryl halide, a common strategy for building kinase inhibitors.

Step-by-Step Methodology:

-

Setup: Combine 5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vessel.

-

Inerting: Purge the vessel with an inert gas.

-

Solvent: Add a degassed, anhydrous solvent such as 1,4-dioxane or toluene.

-

Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol: TBS Group Deprotection to Unmask the Alcohol

Objective: To selectively remove the TBS protecting group to reveal the primary alcohol for late-stage functionalization.

Causality of Reagent Choice:

-

TBAF (Tetrabutylammonium fluoride): The most common reagent for silyl ether cleavage. The high affinity of the fluoride ion for silicon is the driving force for the reaction.[11] The bulky tetrabutylammonium cation ensures solubility in organic solvents like THF.

-

Acetic Acid (optional buffer): TBAF is basic and can sometimes cause side reactions. Adding a mild acid like acetic acid can buffer the reaction mixture to prevent the degradation of base-sensitive functional groups.[11]

Step-by-Step Methodology:

-

Setup: Dissolve the TBS-protected substrate in anhydrous Tetrahydrofuran (THF) in a plastic or Teflon vessel (as fluoride can etch glass).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.1-1.5 eq) dropwise.[11]

-

Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is typically rapid (30-60 minutes).

-

Monitoring: Track the reaction progress by TLC.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify by flash column chromatography to yield the desired alcohol.

Conclusion

5-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine is more than just a catalog chemical; it is a carefully designed building block with immense potential for modern drug discovery. Its synthesis is straightforward, and it possesses two key functional handles—the reactive 2-amino group and the orthogonally protected C5-hydroxymethyl group—that can be manipulated with a high degree of chemical precision. By leveraging the well-established role of the 2-aminopyridine scaffold in target binding and utilizing the C5 position for strategic SAR exploration, this compound serves as an excellent starting point for generating diverse libraries of novel, high-value compounds. This guide has provided the foundational rationale and practical protocols to empower research scientists to unlock the full potential of this versatile intermediate.

References

-

Benchchem. A comparative study of the synthetic routes to substituted 2-aminopyridines. 1

-

Synfacts. Facile Synthesis of Functionalized 2-Aminopyridines. Thieme, 2025. 15

-

Bentham Science Publishers. A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II) Trifluoromethanesulfonate. 16

-

Gelest Technical Library. Deprotection of Silyl Ethers. 10

-

Benchchem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). 11

-

PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. 13

-

ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. 4

-

ResearchGate. Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. 14

-

Benchchem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. 9

-

ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents....

-

Wikidoc. Silyl ether. 12

-

PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. 7

-

Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. 8

-

MDPI. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. 17

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. 2

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

-

ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. 3

-

PubMed. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. 5

-

PMC - NIH. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Silyl ether - wikidoc [wikidoc.org]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary

The compound 5-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine is a highly versatile synthetic intermediate, predominantly utilized in the development of advanced therapeutics such as targeted kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) for androgen receptor degradation[1]. While its chemical utility is undisputed, analyzing the crystal structure of its derivatives presents a unique crystallographic challenge. The molecule embodies a structural tug-of-war: the planar, hydrogen-bonding 2-aminopyridine core drives rigid, highly ordered crystal packing, whereas the bulky, lipophilic tert-butyldimethylsilyl (TBDMS) group introduces severe steric hindrance and thermal disorder.

This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of these complex derivatives.

The Structural Dichotomy: Sterics vs. Electronics

To successfully crystallize and analyze TBDMS-protected aminopyridines, one must understand the causality behind their intermolecular interactions.

The 2-aminopyridine moiety is a classic hydrogen-bond donor and acceptor. In the solid state, these molecules almost universally self-assemble into centrosymmetric dimers linked by a pair of N—H···N hydrogen bonds, forming a highly stable R22(8) supramolecular ring motif[2]. This dimerization is the primary thermodynamic driver of crystallization.

Conversely, the TBDMS group acts as a massive steric umbrella. The rotational freedom around the Si–O and Si–C bonds, combined with the sheer volume of the tert-butyl group, actively resists tight crystal packing. If crystallization is forced too rapidly, the steric clash of the TBDMS groups prevents the formation of the R22(8) dimers, resulting in the compound "oiling out" as an amorphous liquid rather than forming a crystalline lattice.

Caption: Logical relationship between molecular structural features and crystal packing behavior.

Self-Validating Crystallization Protocol

Because of the high lipophilicity of the TBDMS group, standard slow evaporation techniques frequently fail. The optimal approach is Vapor Diffusion , which slowly increases the supersaturation level, allowing the flexible TBDMS group time to adopt a low-energy conformation in the lattice.

Step-by-Step Vapor Diffusion Methodology

-

Solvent Selection & Dissolution: Dissolve 50 mg of the derivative in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloromethane (DCM).

-

Causality: DCM effectively solvates the lipophilic TBDMS group while maintaining a high vapor pressure.

-

-

Filtration (Validation Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

-

Validation: This eliminates heterogeneous nucleation sites (e.g., dust particles), ensuring that subsequent crystal growth is purely thermodynamically driven.

-

-

Anti-Solvent Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a PTFE-lined cap.

-

Causality: Pentane vapor slowly diffuses into the DCM. This gradual lowering of solubility allows the bulky TBDMS groups to pack efficiently without precipitating as an oil.

-

-

Maturation & Optical Validation (Validation Checkpoint 2): Leave the chamber undisturbed at 4 °C for 3 to 7 days.

-

Validation: Extract a candidate crystal and inspect it under a polarized light microscope. Complete extinction of light upon rotating the microscope stage confirms the formation of a single crystal (anisotropic lattice) rather than a twinned or amorphous aggregate.

-

X-Ray Diffraction & Phase Solving Workflow

Once a high-quality single crystal is isolated, the structural analysis transitions to data collection and refinement.

Caption: Workflow for the crystal structure determination of TBDMS-protected aminopyridines.

Step-by-Step Data Collection & Refinement

-

Cryo-Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream.

-

Causality: Cooling to 100 K is absolutely critical. It freezes out the severe thermal vibrations of the TBDMS tert-butyl group, drastically improving high-angle diffraction intensity.

-

-

Data Collection & Reduction (Validation Checkpoint 3): Collect diffraction data using Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation. Integrate the frames using the diffractometer's native software.

-

Validation: Evaluate the internal merging R-factor ( Rint ). An Rint<0.08 with spot resolution extending beyond 0.84 Å validates the crystal's suitability for high-resolution refinement.

-

-

Phase Solving: Solve the phase problem using intrinsic phasing or direct methods, yielding the initial electron density map.

-

Structural Refinement via OLEX2 & SHELXL: Import the solved structure into the OLEX2 graphical interface[3], which acts as a comprehensive wrapper for the SHELXL refinement engine[4].

-

Disorder Modeling (Validation Checkpoint 4): The tert-butyl methyl carbons will inevitably show elongated anisotropic displacement parameters (ADPs) due to rotational disorder. Apply RIGU (rigid bond) and SIMU (similar displacement) restraints in SHELXL[4].

-

Causality: These restraints force the ADPs of bonded atoms to behave sensibly, preventing the refinement from diverging into non-physical geometries.

-

Validation: A final Goodness-of-Fit (GoF) near 1.00, an R1 value < 0.05, and a flat residual electron density map (highest peak < 1.0 e/ų) mathematically validate the final structural model.

-

Quantitative Structural Data Comparison

The introduction of the TBDMS group fundamentally alters the crystallographic metrics of the 2-aminopyridine core. The table below summarizes the quantitative shifts observed when comparing an unprotected 2-aminopyridine core to its 5-TBDMS-oxymethyl derivative.

Table 1: Comparative Crystallographic Data for 2-Aminopyridine Derivatives

| Parameter | Unprotected 2-Aminopyridine Core | 5-TBDMS-oxymethyl Derivative |

| Typical Crystal System | Monoclinic / Orthorhombic | Triclinic / Monoclinic |

| Typical Space Group | P2₁/c or Pbca | P-1 or P2₁/c |

| Primary H-Bond Motif | R22(8) homodimer | R22(8) homodimer (Maintained) |

| Packing Fraction | High (~68-70%) | Low to Moderate (~60-64%) |

| ADP Disorder | Minimal | High (Requires RIGU/SIMU restraints) |

| Solvent Accessible Voids | Rare | Common (Due to steric bulk of TBDMS) |

Note: While the packing fraction drops significantly due to the silyl ether's bulk, the robust R22(8) hydrogen-bonding network remains the primary anchor of the crystal lattice.

References

-

[1] US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof. Google Patents. Available at:

-

[2] 3-Benzyloxypyridin-2-amine. IUCr Journals (Acta Crystallographica Section E). Available at:[Link]

-

[4] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. Available at:[Link]

-

[3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Sources

The Solvation Dynamics of 5-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine: A Technical Guide to Organic and Aqueous Phase Behavior

Executive Summary

In modern medicinal chemistry, 5-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine has emerged as a critical building block and intermediate, particularly in the synthesis of proteolysis targeting chimeras (PROTACs) for androgen receptor (AR) degradation [1] and SARM1 inhibitors for chemotherapy-induced peripheral neuropathy [2].

Handling this compound in in vitro assays presents a unique physicochemical challenge. The molecule possesses a stark structural dichotomy: a polar, hydrogen-bonding, weakly basic 2-aminopyridine core coupled with a highly bulky, exceptionally lipophilic tert-butyldimethylsilyl (TBDMS) ether. This whitepaper deconstructs the causality behind its solubility profile, detailing why standard aqueous dilution protocols often fail, and provides self-validating methodologies for handling this compound in both dimethyl sulfoxide (DMSO) and aqueous buffer systems.

Physicochemical Profiling: The Structural Dichotomy

To predict and control the solubility of this compound, we must first analyze the thermodynamic contributions of its distinct functional groups.

-

The 2-Aminopyridine Core: This moiety acts as both a hydrogen bond donor (via the primary amine) and an acceptor (via the pyridine nitrogen). The conjugate acid of 2-aminopyridine has a well-documented pKa of approximately 6.82 to 6.86 [3]. The addition of the 5-oxymethyl substituent exerts a mild inductive effect, but the basicity remains near physiological pH.

-

The TBDMS Ether: The tert-butyldimethylsilyl group is a staple in protective group chemistry. It is dominated by non-polar surface area, creating a massive hydrophobic cavity when introduced into water. While it is highly stable in basic and neutral conditions, it is notoriously labile in acidic aqueous environments [4].

Table 1: Key Physicochemical Properties & Solvation Implications

| Property | Estimated Value / Characteristic | Impact on Solvation Behavior |

| Molecular Weight | 238.38 g/mol | Favorable for rapid dissolution in organic solvents. |

| pKa (Pyridine N) | ~6.8 | Compound exists as a mixture of free base and protonated species at physiological pH (7.4). |

| LogP (Predicted) | 2.5 - 3.0 | High lipophilicity dictates poor unformulated aqueous solubility. |

| H-Bond Donors | 1 ( −NH2 group) | Facilitates strong interactions with polar aprotic solvents (e.g., DMSO). |

| Chemical Stability | Acid-labile ( pH<5 ) | Precludes the use of acidic buffers to force aqueous dissolution. |

Solvation in DMSO: The Gold Standard Organic Phase

DMSO is the universal solvent for high-throughput screening, and it is exceptionally well-suited for 5-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-amine.

The Causality of DMSO Solvation: Dissolution is a thermodynamic process driven by the disruption of the solute's crystal lattice and the formation of solute-solvent interactions. DMSO ( CH3−SO−CH3 ) is a polar aprotic solvent. The primary amine of the 2-aminopyridine core acts as a strong hydrogen bond donor to the highly polarized sulfoxide oxygen of DMSO. Simultaneously, the bulky, lipophilic tert-butyl and dimethyl groups of the silyl ether are stabilized by dispersion forces with DMSO's methyl groups. This dual-solvation mechanism ensures rapid dissolution, easily achieving stock concentrations up to 100 mM.

SOP 1: Preparation of a Self-Validating 50 mM DMSO Stock

Trustworthiness Principle: DMSO is highly hygroscopic. Absorption of atmospheric water can lead to localized precipitation or slow hydrolysis of the TBDMS group over months of storage.

-

Preparation: Weigh the compound in a low-humidity environment (relative humidity < 30%).

-

Solvent Quality: Use only anhydrous, LC-MS grade DMSO (water content < 0.005%) packaged under argon.

-

Dissolution: Add the calculated volume of DMSO to achieve 50 mM. Vortex for 30 seconds. The solution should be completely clear.

-

Validation: Visually inspect against a black-and-white background to ensure no micro-particulates remain.

-

Storage: Aliquot into single-use amber glass vials, blanket with argon or dry nitrogen, and store at -20°C. Avoid freeze-thaw cycles which introduce condensation.

Aqueous Solubility: The pH Conundrum

Transitioning this compound from a DMSO stock into an aqueous assay buffer (e.g., PBS or HEPES) is where most experimental errors occur. Water forms a highly ordered hydrogen-bond network. The TBDMS group forces the creation of a large hydrophobic cavity, causing a massive entropic penalty.

The pH Trap: Novice formulators often attempt to increase the aqueous solubility of basic compounds by lowering the pH of the buffer. While lowering the pH below 5.0 would protonate the pyridine nitrogen and drastically improve aqueous solubility, this approach is fundamentally flawed for this molecule . The TBDMS ether is highly susceptible to acid-catalyzed hydrolysis [4]. Protonation of the ether oxygen leads to the rapid cleavage of the silicon-oxygen bond, yielding the unprotected 5-(hydroxymethyl)pyridin-2-amine and tert-butyldimethylsilanol.

Therefore, solubility testing and biological assays must be strictly controlled at neutral to slightly basic pH (7.0 - 8.0), relying on co-solvents rather than pH adjustments.

Fig 1: pH-dependent solubility and stability matrix for TBDMS-protected aminopyridines.

Formulation Strategies for In Vitro Assays

To maintain the compound in solution at pH 7.4 without degrading the TBDMS group, a co-solvent or surfactant strategy is required.

Table 2: Recommended Aqueous Formulation Limits (at pH 7.4)

| Formulation Matrix | Max Tolerated DMSO | Estimated Kinetic Solubility Limit |

| Pure PBS (pH 7.4) | 1% | < 10 µM (High risk of precipitation) |

| PBS + 0.1% Tween-20 | 1% | ~ 50 µM (Micellar solubilization) |

| 5% PEG400 in Water | 2% | ~ 100 µM (Co-solvent stabilization) |

SOP 2: Self-Validating Kinetic Solubility Profiling

To accurately determine how much of the compound remains in solution during an assay, a kinetic solubility assay coupled with LC-MS/MS validation must be employed. This protocol ensures that the compound measured is actually dissolved and structurally intact.

-

Spiking: Dispense 9.8 mL of PBS (pH 7.4, 0.1% Tween-20) into a glass vial. While stirring at 300 rpm, slowly spike in 200 µL of a 5 mM DMSO stock (Final theoretical concentration: 100 µM, 2% DMSO).

-